3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
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Overview
Description
This compound is an aromatic ether consisting of 4-trifluoromethylphenol in which the hydrogen of the phenolic hydroxy group is replaced by a 3-(methylamino)-1-phenylpropyl group . It is a subclass of the organofluorines .
Synthesis Analysis
The synthesis of this compound involves various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride and trihalomethyl compounds . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Chemical Reactions Analysis
The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon based compounds . The medicinal use of the trifloromethyl group dates from 1928, although research became more intense in the mid-1940s .Physical and Chemical Properties Analysis
The trifluoromethyl group has unique properties due to the incorporation of fluorine in the organic molecules . Fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .Scientific Research Applications
Synthesis and Characterization
Synthesis of Pyrazolo Pyrimidines : Pyrazolo [1,5-a] pyrimidines, synthesized using a compound similar to 3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine, have shown significant biological activities, particularly in medicine. The synthesis involves various steps, including acetylation, condensation, and cyclization, to yield novel pyrazolo [1,5-a] pyrimidines (Xu Li-feng, 2011).
Reactions to Form Isothiazoles and Thiazoles : The reaction of 1H-pyrazol-5-amines with Appel salt yields products like N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines and pyrazolo[3,4-c]isothiazoles, with variations in product formation based on pH adjustments of the reaction medium (Maria Koyioni et al., 2014).
Medicinal Chemistry and Drug Development
Insecticidal Candidate Synthesis : A key intermediate, 3-(3-chloro-1H-pyrazol-1-yl)pyridine, for an insecticidal candidate was synthesized using a [3 + 2] cyclization strategy. This process involved multiple steps including cyclization, chlorination, and oxidation, demonstrating the potential of related compounds in the development of insecticides (Qiang Yang et al., 2019).
Potential Antimicrobial Agents : Synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives showed potential as antimicrobial agents. This process involved reactions with formamide, urea, and thiourea to yield pyrazolo[3,4-d]pyrimidines, indicating the role of such compounds in developing new antimicrobial solutions (B. S. Holla et al., 2006).
Material Science and Catalysis
- Polymerization Catalysts : Compounds derived from pyrazole, similar to this compound, have been used in the copolymerization of CO2 and cyclohexene oxide, demonstrating their utility as catalysts in polymer synthesis. The study showed the potential of these compounds in creating environmentally friendly plastics (Anelisa Matiwane et al., 2020).
Safety and Hazards
While specific safety and hazards related to this compound are not mentioned in the retrieved sources, it is generally advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . The trifluoromethyl group is often used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Mechanism of Action
Target of Action
The primary targets of the compound “3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine” are currently unknown
Mode of Action
Compounds with trifluoromethyl groups are known to exhibit various pharmacological activities . The trifluoromethyl group can enhance the lipophilicity and metabolic stability of a compound, potentially improving its interaction with target proteins .
Biochemical Pathways
Trifluoromethyl-containing compounds are widely used in pharmaceuticals and agrochemicals, indicating that they may interact with a variety of biochemical pathways .
Pharmacokinetics
The trifluoromethyl group can influence these properties by increasing the compound’s lipophilicity, which may enhance absorption and distribution .
Result of Action
Given the wide use of trifluoromethyl-containing compounds in pharmaceuticals, it is likely that this compound could have diverse effects depending on the specific targets and pathways it interacts with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound
Properties
IUPAC Name |
3-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF3N3/c1-5-6(9)7(8(10,11)12)14-15(5)4-2-3-13/h2-4,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUCLUXPHPVQRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCN)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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